molecular formula C19H22N2O2 B11170191 N-benzyl-2-[(3-methylbutanoyl)amino]benzamide

N-benzyl-2-[(3-methylbutanoyl)amino]benzamide

Cat. No.: B11170191
M. Wt: 310.4 g/mol
InChI Key: YBBUYTVMLHZLLM-UHFFFAOYSA-N
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Description

    N-benzyl-2-[(3-methylbutanoyl)amino]benzamide: is a complex organic compound with a benzamide core. The benzamide moiety consists of a benzene ring attached to an amide functional group (CONH₂).

  • The benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom of the amide, and the 3-methylbutanoyl group (CH₃CH(CH₃)CO-) is linked to the amide nitrogen.
  • This compound exhibits interesting properties due to the combination of aromatic and aliphatic functionalities.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of benzylamine with 3-methylbutanoyl chloride (or 3-methylbutanoic anhydride) in the presence of a base (such as triethylamine or sodium hydroxide).

      Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures in an organic solvent (e.g., dichloromethane or ethyl acetate).

      Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using standard techniques.

  • Chemical Reactions Analysis

      Oxidation: The benzyl group can undergo oxidation to form benzoic acid.

      Reduction: Reduction of the carbonyl group (amide) can yield the corresponding amine.

      Substitution: The benzyl group is susceptible to nucleophilic substitution reactions.

      Common Reagents and Conditions: N-bromosuccinimide (NBS) is often used for benzylic bromination.

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding amide chemistry.

      Biology: It may serve as a building block for designing bioactive molecules or as a probe in biological studies.

      Medicine: Investigations into its pharmacological properties could reveal potential drug candidates.

      Industry: Although not directly used in industry, understanding its behavior contributes to broader chemical knowledge.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For instance:
      • As a drug candidate, it might interact with specific receptors or enzymes.
      • In biological systems, it could affect cellular processes through binding or inhibition.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzamides, such as N-phenylbenzamide or N-(4-methylbenzyl)-2-[(3-methylbutanoyl)amino]benzamide, share structural similarities.

      Uniqueness: The combination of benzyl, 3-methylbutanoyl, and amide groups distinguishes this compound from others.

    Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized.

    Properties

    Molecular Formula

    C19H22N2O2

    Molecular Weight

    310.4 g/mol

    IUPAC Name

    N-benzyl-2-(3-methylbutanoylamino)benzamide

    InChI

    InChI=1S/C19H22N2O2/c1-14(2)12-18(22)21-17-11-7-6-10-16(17)19(23)20-13-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,23)(H,21,22)

    InChI Key

    YBBUYTVMLHZLLM-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CC(=O)NC1=CC=CC=C1C(=O)NCC2=CC=CC=C2

    Origin of Product

    United States

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